
Butyl(2-ethylhexyl)dimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound with the molecular formula C14H32BrN and a molecular weight of 294.31458 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(2-ethylhexyl)dimethylammonium bromide typically involves the quaternization of dimethylamine with butyl bromide and 2-ethylhexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl(2-ethylhexyl)dimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction Reactions: Can involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Butyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of butyl(2-ethylhexyl)dimethylammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in applications such as emulsification and phase transfer catalysis. The molecular targets and pathways involved include the interaction with lipid membranes and proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Known for its use in biological applications.
Dodecyltrimethylammonium Bromide: Commonly used in industrial formulations.
Uniqueness
Butyl(2-ethylhexyl)dimethylammonium bromide is unique due to its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to other quaternary ammonium compounds .
Properties
CAS No. |
93839-31-7 |
|---|---|
Molecular Formula |
C14H32BrN |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
butyl-(2-ethylhexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C14H32N.BrH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GRJJERMAONLFPW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(C)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



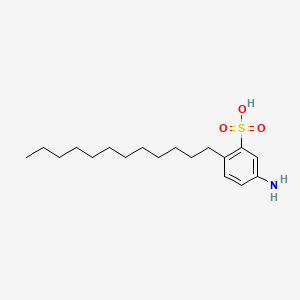
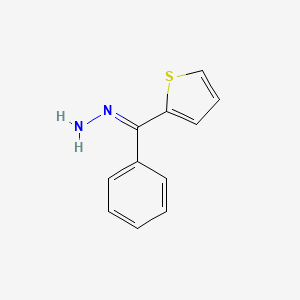
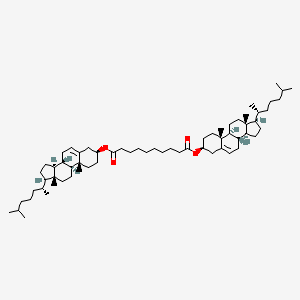

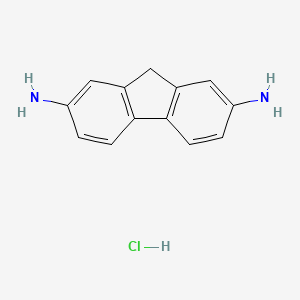
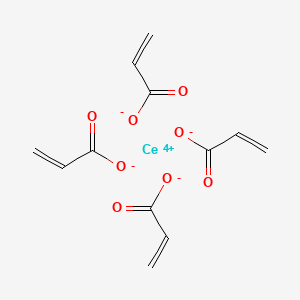
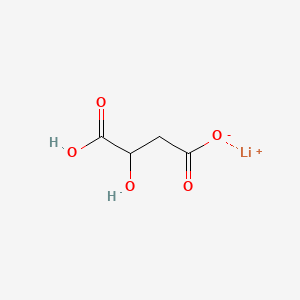

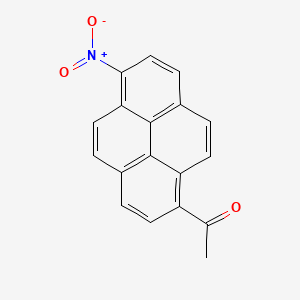
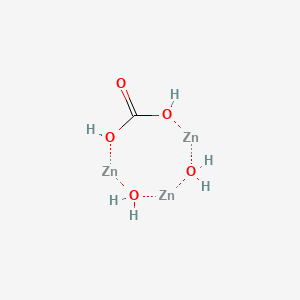
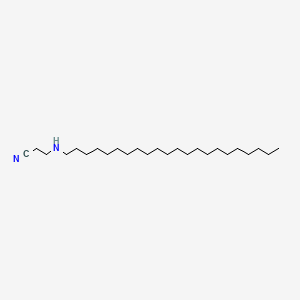
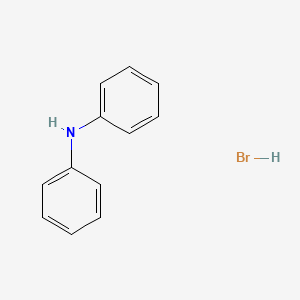
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)
